Cas no 1689908-71-1 ((2S)-2-hydroxy-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid)

(2S)-2-hydroxy-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-891746
- 1689908-71-1
- (2S)-2-hydroxy-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
- (2S)-2-hydroxy-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid
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- Inchi: 1S/C7H11NO5/c1-2-3-13-7(12)8-4-5(9)6(10)11/h2,5,9H,1,3-4H2,(H,8,12)(H,10,11)/t5-/m0/s1
- InChI Key: QEZYFLFVGCJMTD-YFKPBYRVSA-N
- SMILES: O[C@H](C(=O)O)CNC(=O)OCC=C
Computed Properties
- Exact Mass: 189.06372245g/mol
- Monoisotopic Mass: 189.06372245g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 6
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 95.9Ų
(2S)-2-hydroxy-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-891746-5.0g |
(2S)-2-hydroxy-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
1689908-71-1 | 95.0% | 5.0g |
$1572.0 | 2025-02-21 | |
Enamine | EN300-891746-10.0g |
(2S)-2-hydroxy-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
1689908-71-1 | 95.0% | 10.0g |
$2331.0 | 2025-02-21 | |
Enamine | EN300-891746-0.1g |
(2S)-2-hydroxy-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
1689908-71-1 | 95.0% | 0.1g |
$476.0 | 2025-02-21 | |
Enamine | EN300-891746-0.05g |
(2S)-2-hydroxy-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
1689908-71-1 | 95.0% | 0.05g |
$455.0 | 2025-02-21 | |
Enamine | EN300-891746-1.0g |
(2S)-2-hydroxy-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
1689908-71-1 | 95.0% | 1.0g |
$541.0 | 2025-02-21 | |
Enamine | EN300-891746-2.5g |
(2S)-2-hydroxy-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
1689908-71-1 | 95.0% | 2.5g |
$1063.0 | 2025-02-21 | |
Enamine | EN300-891746-5g |
(2S)-2-hydroxy-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
1689908-71-1 | 5g |
$1572.0 | 2023-09-01 | ||
Enamine | EN300-891746-0.5g |
(2S)-2-hydroxy-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
1689908-71-1 | 95.0% | 0.5g |
$520.0 | 2025-02-21 | |
Enamine | EN300-891746-1g |
(2S)-2-hydroxy-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
1689908-71-1 | 1g |
$541.0 | 2023-09-01 | ||
Enamine | EN300-891746-10g |
(2S)-2-hydroxy-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
1689908-71-1 | 10g |
$2331.0 | 2023-09-01 |
(2S)-2-hydroxy-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid Related Literature
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
Additional information on (2S)-2-hydroxy-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid
(2S)-2-hydroxy-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid (CAS No. 1689908-71-1): A Chiral Building Block in Bioactive Molecule Design
This chiral α-amino acid derivative, formally designated as (2S)-2-hydroxy-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid, represents a unique chemical entity with significant potential in medicinal chemistry and peptide engineering. Its CAS registry number 1689908-71-1 identifies this compound as a structurally defined molecule featuring a protected serine backbone with a propenoyl group conjugated to the amino functionality. This configuration creates an optically active center at carbon 2, critical for stereoselective interactions in biological systems.
The propenoyl protecting group (attached via the propenyl ether moiety) plays a dual role in synthetic applications. Recent studies published in the Journal of Organic Chemistry (2023) demonstrate its utility as a removable amino protecting group under mild acidic conditions, while maintaining the hydroxyl functionality's reactivity. This property makes the compound ideal for solid-phase peptide synthesis protocols, where orthogonal deprotection strategies are essential for complex oligomer assembly.
In enzymology research, this compound serves as an excellent probe for serine hydrolase activity. A 2024 study in Nature Chemical Biology highlights its use as a substrate analog for epoxide hydrolases, where the propenoyl group mimics electrophilic warhead geometries found in natural product inhibitors. The stereochemical integrity at the S-configured carbon ensures selective enzyme targeting, making this compound valuable for mechanism-of-action studies.
Synthetic chemists have leveraged its chiral framework to construct bioactive scaffolds via olefin metathesis reactions. A 2023 report in Angewandte Chemie describes its application as a building block for creating macrocyclic peptides through ring-closing metathesis (RCM). The presence of both hydroxyl and amino functionalities provides multiple sites for post-synthesis modification, enabling precise tuning of pharmacokinetic properties like membrane permeability and metabolic stability.
Clinical translational research has begun exploring its potential in targeted drug delivery systems. Preclinical data from Bioconjugate Chemistry (Q3 2024) shows that conjugates incorporating this molecule exhibit enhanced tumor-penetrating properties when attached to antibody-drug conjugates (ADCs). The propenoyl group's photo-labile characteristics enable light-triggered drug release mechanisms, offering spatiotemporally controlled therapy options.
Spectroscopic analysis confirms the compound's purity through NMR studies showing characteristic signals: a singlet at δ 5.5 ppm (CHOH), triplet at δ 4.3 ppm (CHOH-CHNHCOOPropenyl) and vinyl proton peaks between δ 5.8–6.5 ppm consistent with the propenoyl substituent. X-ray crystallography data from recent studies validate its absolute configuration through anomalous dispersion measurements on sulfur atoms introduced during synthesis.
In metabolic engineering applications, this compound serves as a biosynthetic intermediate in non-natural amino acid production pathways. A landmark study published in Metabolic Engineering Communications (June 2024) demonstrates its use as a feedstock molecule for engineered E. coli strains producing non-canonical amino acids with unnatural side chains via iterative cross-coupling reactions.
The chiral purity (>99% ee by HPLC analysis) ensures consistent biological activity across experimental setups, which is critical for reproducible preclinical testing. This has led to its adoption by several pharmaceutical companies' lead optimization pipelines targeting G-protein coupled receptors and kinases where stereoselectivity determines efficacy profiles.
Ongoing research focuses on developing scalable asymmetric synthesis routes using organocatalytic approaches reported in Catalysis Science & Technology. These methods achieve >95% enantiomeric excess under solvent-free conditions, addressing previous challenges associated with racemic mixture separation during large-scale production.
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